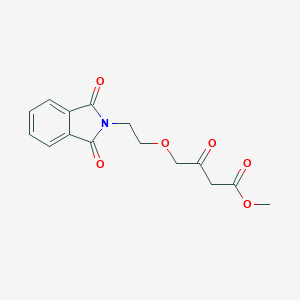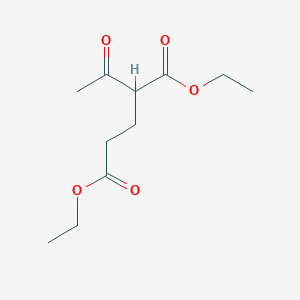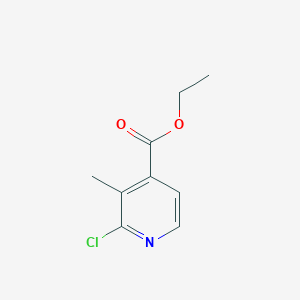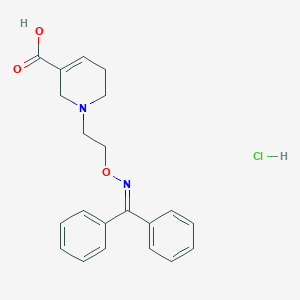
NO-711 塩酸塩
概要
科学的研究の応用
NNC 711は、科学研究で幅広い用途があります。
作用機序
NNC 711は、ガンマアミノ酪酸トランスポーター1(GAT-1)を阻害することで効果を発揮します。この阻害は、ガンマアミノ酪酸のシナプス前ニューロンへの再取り込みを防ぎ、それによってシナプス間隙におけるガンマアミノ酪酸の濃度を増加させます。 ガンマアミノ酪酸レベルの上昇は、抑制性神経伝達を強化し、抗けいれん効果をもたらします .
生化学分析
Biochemical Properties
NO-711 hydrochloride interacts with the GABA transporter-1 (GAT-1), inhibiting its function . This interaction with GAT-1 leads to an increase in the concentration of GABA, a neurotransmitter, in the synaptic cleft . The nature of this interaction is inhibitory, with NO-711 hydrochloride binding to GAT-1 and preventing the reuptake of GABA .
Cellular Effects
NO-711 hydrochloride has significant effects on various types of cells, particularly neurons. By inhibiting GABA reuptake, it increases the concentration of GABA in the synaptic cleft, which can influence cell signaling pathways and gene expression . This can lead to changes in cellular metabolism, particularly in neurons, where GABA plays a crucial role in inhibitory signaling .
Molecular Mechanism
The molecular mechanism of action of NO-711 hydrochloride involves its binding to GAT-1, inhibiting the transporter’s function . This prevents the reuptake of GABA, leading to an increased concentration of this neurotransmitter in the synaptic cleft . The increased GABA concentration can then influence various cellular processes, including cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The effects of NO-711 hydrochloride can change over time in laboratory settings. While specific data on the temporal effects of NO-711 hydrochloride is limited, GABA uptake inhibitors like NO-711 hydrochloride are known to have long-lasting effects on GABA concentrations in the brain .
Metabolic Pathways
NO-711 hydrochloride is involved in the GABAergic signaling pathway by inhibiting the reuptake of GABA . This can influence the overall metabolic flux of the pathway, potentially leading to changes in metabolite levels .
Transport and Distribution
NO-711 hydrochloride is transported across the blood-brain barrier, allowing it to reach its target, GAT-1, in the brain .
Subcellular Localization
The subcellular localization of NO-711 hydrochloride is likely to be in the synaptic cleft, where it can interact with GAT-1 to inhibit GABA reuptake .
準備方法
合成ルートと反応条件
NNC 711の合成には、1,2,5,6-テトラヒドロ-3-ピリジンカルボン酸とジフェニルメチレンアミンオキシドの反応が含まれます。反応は通常、目的の生成物の形成を確実にするために制御された条件下で行われます。 塩酸塩形態は、化合物の安定性と溶解性を高めるためにしばしば調製されます .
工業生産方法
NNC 711の具体的な工業生産方法は広く文書化されていませんが、合成は一般に標準的な有機合成プロトコルに従います。プロセスには、中間体の調製、精製、最終生成物の形成など、複数のステップが含まれます。 高純度の試薬と制御された反応条件の使用は、目的の収率と純度を達成するために不可欠です .
化学反応の分析
反応の種類
NNC 711は、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化および還元反応にも参加することができます .
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。反応は通常、穏やかなから中程度の温度で行われます。
酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応はNNC 711のさまざまな置換誘導体を生成する可能性があり、一方、酸化反応と還元反応は化合物の異なる酸化または還元形態の形成につながる可能性があります .
類似化合物との比較
類似化合物
チアガビン: 同様の抗けいれん作用を持つ別のガンマアミノ酪酸の取り込み阻害剤.
CI-966: ガンマアミノ酪酸の取り込み阻害が似ていますが、化学構造が異なる化合物.
NNC 711の独自性
NNC 711は、ガンマアミノ酪酸トランスポーター1に対する高い選択性と強力な抗けいれん効果により独特です。 他のいくつかのガンマアミノ酪酸の取り込み阻害剤とは異なり、NNC 711は、他の神経伝達物質受容体の結合部位に対する親和性が最小限であることが示されており、研究および治療的用途にとって非常に特異的で効果的な化合物となっています .
特性
IUPAC Name |
1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3.ClH/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-12H,7,13-16H2,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYRTEYMUTWJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163126 | |
| Record name | 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145645-62-1 | |
| Record name | Nnc 711 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145645621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(((Diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NNC-711 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500M0G931K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


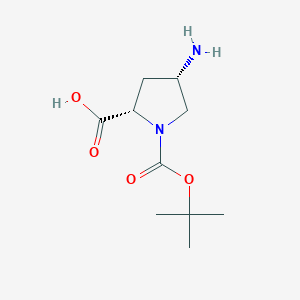
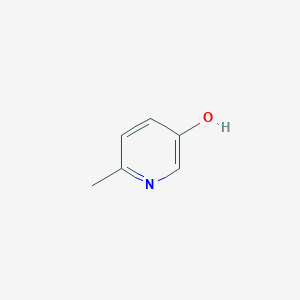
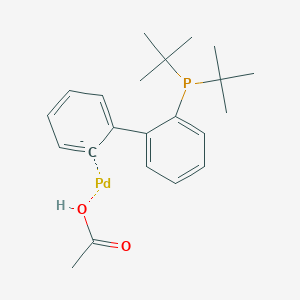
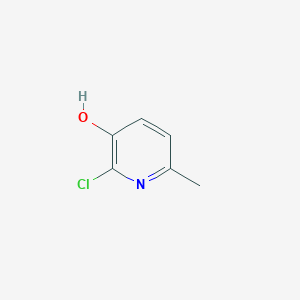
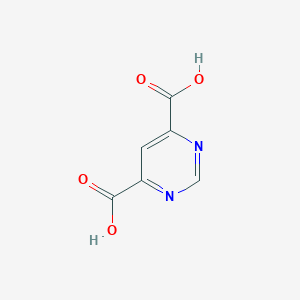


![5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B31168.png)
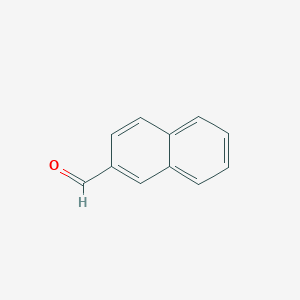
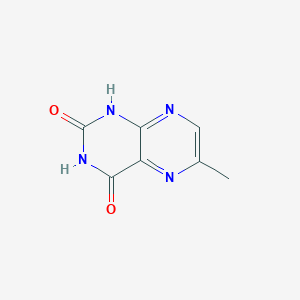
![Dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B31180.png)
